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Compound of Interest

Compound Name: NM-2201

CAS No.: 2042201-16-9

Cat. No.: B3415420

Get Quote

FOR RESEARCH AND FORENSIC USE ONLY

This technical guide provides a comprehensive overview of the spectroscopic data for the

synthetic cannabinoid NM-2201 (Naphthalen-1-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate).

The information presented is intended for researchers, scientists, and drug development

professionals engaged in the study and analysis of novel psychoactive substances. This

document summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS) analyses, and includes detailed experimental

protocols.

Spectroscopic Data Summary
The following tables present the quantitative spectroscopic data for NM-2201, facilitating easy

reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for NM-2201
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

8.35 d 8.4 Indole H-4

8.19 s - Indole H-2

7.97 d 8.1 Naphthyl H-8'

7.91 d 7.8 Naphthyl H-5'

7.84 d 8.2 Naphthyl H-4'

7.59-7.51 m -
Naphthyl H-2', H-6', H-

7'

7.46 d 7.3 Naphthyl H-3'

7.42-7.37 m - Indole H-7

7.31-7.26 m - Indole H-5, H-6

4.51 t 7.0 N-CH₂

4.48 dt 47.1, 5.9 F-CH₂

2.01-1.93 m - N-CH₂-CH₂

1.88-1.78 m - F-CH₂-CH₂

1.58-1.49 m - N-CH₂-CH₂-CH₂

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for NM-2201[1]
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Chemical Shift (δ) ppm Assignment

162.9 C=O

146.9 Naphthyl C-1'

136.6 Indole C-7a

134.7 Naphthyl C-8a'

131.1 Indole C-2

128.3 Naphthyl C-4a'

128.0 Naphthyl C-4'

127.8 Naphthyl C-8'

126.7 Naphthyl C-5'

126.5 Naphthyl C-6'

125.8 Naphthyl C-7'

125.0 Indole C-3a

123.4 Indole C-6

122.5 Indole C-5

121.5 Naphthyl C-3'

121.0 Naphthyl C-2'

118.2 Indole C-4

110.1 Indole C-7

107.5 Indole C-3

83.9 (d, J=164.5 Hz) F-CH₂

47.1 N-CH₂

29.9 (d, J=23.4 Hz) F-CH₂-CH₂

28.5 N-CH₂-CH₂
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22.8 (d, J=5.4 Hz) N-CH₂-CH₂-CH₂

Solvent: CDCl₃. Note: Some assignments are tentative.

Table 3: Infrared (IR) Absorption Data for NM-2201
(Characteristic Bands)

Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium Aromatic C-H Stretch

~2950-2850 Medium Aliphatic C-H Stretch

~1715 Strong C=O (Ester) Stretch

~1620, ~1460 Medium-Strong Aromatic C=C Stretch

~1250 Strong C-O (Ester) Stretch

~1100 Strong C-F Stretch

Note: This table is based on characteristic absorption frequencies for indole-3-carboxylate

synthetic cannabinoids. A representative spectrum for a similar compound may show slight

variations.

Table 4: Mass Spectrometry (MS) Fragmentation Data for
NM-2201[2][3]

m/z Ion

375 [M]⁺

232 [M - C₁₀H₇O]⁺

144 [C₁₀H₇O]⁺

115 [C₉H₇]⁺

Ionization Mode: Electron Ionization (EI)
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Experimental Protocols
The following sections detail the generalized methodologies for the spectroscopic analysis of

NM-2201.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure of NM-2201 by identifying the chemical

environment of its hydrogen (¹H) and carbon (¹³C) atoms.

Methodology:

Sample Preparation: A sample of NM-2201 is dissolved in an appropriate deuterated solvent,

typically chloroform-d (CDCl₃), to a concentration of approximately 5-10 mg/mL.

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer

(e.g., 400 MHz or higher).

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum.

Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio,

a relaxation delay of at least 5 seconds to ensure full relaxation of all protons, and a spectral

width that encompasses all expected proton resonances.

¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used

to acquire the carbon spectrum. A larger number of scans is typically required for ¹³C due to

its lower natural abundance and smaller gyromagnetic ratio.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed,

phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak

or an internal standard (e.g., tetramethylsilane).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the NM-2201 molecule by measuring the

absorption of infrared radiation.

Methodology:
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Sample Preparation: For Attenuated Total Reflectance (ATR) - Fourier Transform Infrared

(FTIR) spectroscopy, a small amount of the solid NM-2201 sample is placed directly onto the

ATR crystal.

Instrumentation: An FTIR spectrometer equipped with an ATR accessory is used for analysis.

Data Acquisition: A background spectrum of the clean ATR crystal is recorded. The sample is

then brought into contact with the crystal, and the sample spectrum is acquired. A typical

analysis involves the co-addition of multiple scans (e.g., 16 or 32) to improve the signal-to-

noise ratio, with a resolution of 4 cm⁻¹.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum. The positions and intensities of the

absorption bands are then analyzed to identify characteristic functional groups.

Mass Spectrometry (MS)
Objective: To determine the molecular weight of NM-2201 and to elucidate its fragmentation

pattern for structural confirmation.

Methodology:

Sample Introduction: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, a

dilute solution of NM-2201 in a volatile organic solvent (e.g., methanol or acetonitrile) is

injected into the GC system. The GC separates the analyte from any impurities before it

enters the mass spectrometer.

Ionization: Electron Ionization (EI) at a standard energy of 70 eV is typically used to generate

charged fragments of the NM-2201 molecule.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole or ion trap).

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each

fragment ion.
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Data Analysis: The molecular ion peak ([M]⁺) is identified to confirm the molecular weight.

The fragmentation pattern is then analyzed to identify characteristic fragment ions that

correspond to specific structural motifs within the molecule.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a novel

psychoactive substance like NM-2201.
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General Workflow for Spectroscopic Analysis of NM-2201
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Caption: General workflow for the spectroscopic analysis of NM-2201.

Fragmentation Pathway of NM-2201 in Mass
Spectrometry
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The following diagram illustrates the primary fragmentation pathway of NM-2201 under electron

ionization conditions.

Proposed EI Fragmentation Pathway of NM-2201
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Caption: Proposed EI fragmentation pathway of NM-2201.

To cite this document: BenchChem. [Spectroscopic Profile of NM-2201: A Technical Guide].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3415420/docs#spectroscopic-profile-of-nm-2201-a-
technical-guide]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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